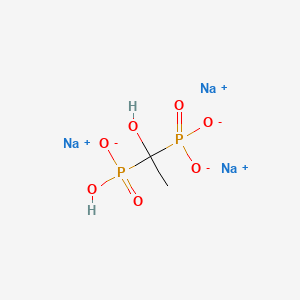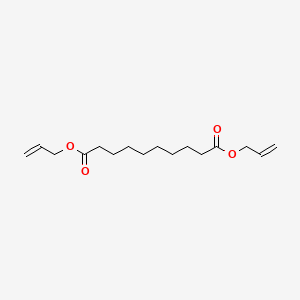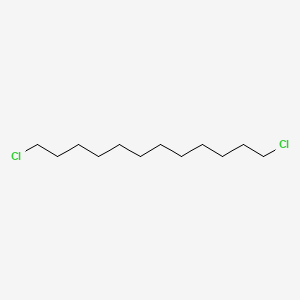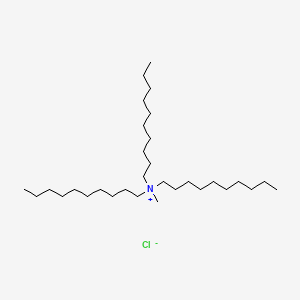
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it widely used in various applications, including detergents and water treatment . This compound is also known for its ability to inhibit scale formation and corrosion, which is particularly useful in industrial water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt can be synthesized by neutralizing hydroxyethylenediphosphonic acid with an aqueous sodium hydroxide solution to a pH of 2 to 3 . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the compound is produced by reacting hydroxyethylenediphosphonic acid with sodium hydroxide, followed by spray drying to obtain the final product . This method ensures high purity and consistency, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions . It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The most common reagents used in reactions involving this compound are metal ions such as calcium, magnesium, and iron . The reactions are usually carried out in aqueous solutions at ambient temperatures.
Major Products Formed
The major products formed from these reactions are stable metal complexes, which are highly soluble in water . These complexes are effective in preventing scale formation and corrosion in water systems.
Scientific Research Applications
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, trisodium salt involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation and corrosion . This chelation process involves the interaction of the oxygen and nitrogen atoms in the compound with the metal ions, resulting in the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Etidronic acid:
Hydroxyethylenediphosphonic acid tetrasodium salt: Similar in structure and function, this compound is used for similar applications, including water treatment and as a chelating agent.
Uniqueness
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt is unique due to its high solubility in water and its ability to form highly stable metal complexes . This makes it particularly effective in preventing scale formation and corrosion in industrial water systems, where other compounds may not perform as well .
Properties
CAS No. |
2666-14-0 |
|---|---|
Molecular Formula |
C2H5Na3O7P2 |
Molecular Weight |
271.97 g/mol |
IUPAC Name |
trisodium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3Na/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
InChI Key |
KCYJBQNPOFBNHE-UHFFFAOYSA-K |
SMILES |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
2666-14-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(diethylamino)phenyl]iminonaphthalen-1-one](/img/structure/B1616208.png)









![1,12-Dimethylbenzo[c]phenanthrene](/img/structure/B1616225.png)



